

Comparative Crystal Structure Guide: 2-Chloro-7H-purine-8(9H)-thione

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Compound of Interest

Compound Name: 2-chloro-7H-purine-8(9H)-thione

CAS No.: 89364-07-8

Cat. No.: B3360625

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Executive Summary

This guide provides a structural analysis of **2-chloro-7H-purine-8(9H)-thione** (CAS: 89364-07-8), a critical heterocyclic intermediate used in the synthesis of nucleoside analogs such as cladribine and fludarabine. Because specific crystallographic data for this exact derivative is often proprietary or absent from open databases, this guide synthesizes data from its closest structural analogs—8-mercaptapurine and 2-chloropurine—to establish a baseline for quality control, tautomeric identification, and solid-state characterization.

Part 1: Structural Identity & Tautomerism

1.1 The Thione-Thiol Equilibrium

In the solid state, 8-substituted thiopurines predominantly exist in the thione (C=S) tautomer rather than the thiol (C-SH) form. This distinction is vital for interpreting X-ray electron density maps and predicting hydrogen bonding networks.

- **Thione Form (Preferred):** Characterized by a localized C8=S8 double bond and protonation at N7 or N9.

- Thiol Form (Rare): Characterized by a C8–S8 single bond and a proton on the sulfur atom.

Diagnostic Bond Lengths (Å): When analyzing your crystal data, use these reference values to confirm the tautomeric state.

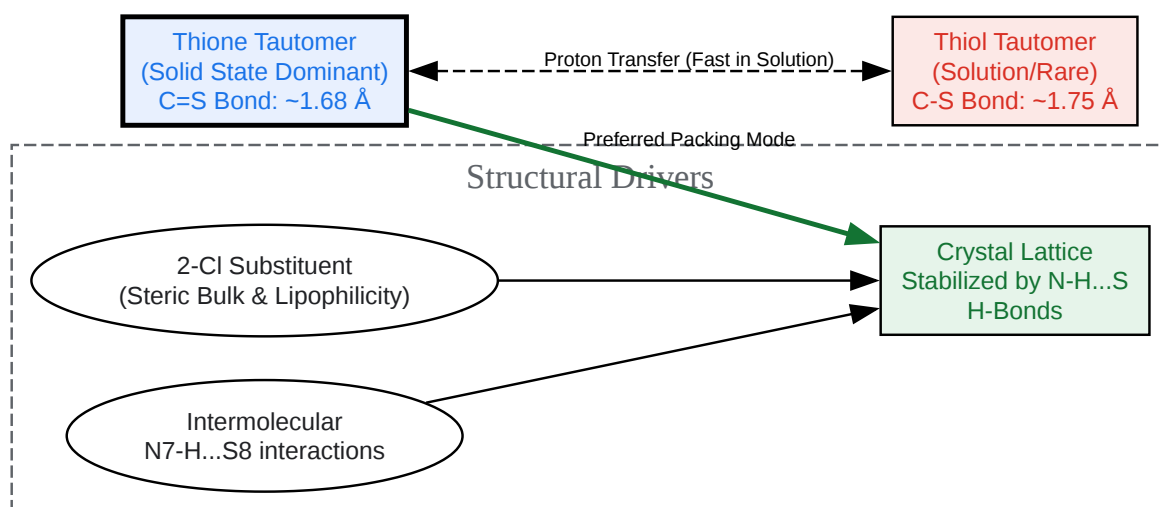
Bond Type	Thione Form (Expected)	Thiol Form (Alternative)	Source / Analog
C8–S8	1.67 – 1.69 Å	1.75 – 1.78 Å	8-Mercaptopurine [1]
C8–N7	1.33 – 1.36 Å	1.30 – 1.32 Å	Purine-8-thione [2]
C8–N9	1.33 – 1.36 Å	1.30 – 1.32 Å	Purine-8-thione [2]

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Analyst Note: The presence of the electron-withdrawing 2-chloro substituent is expected to slightly shorten the C2–N3 and C2–N1 bonds compared to unsubstituted purines, while enhancing the acidity of the N-H protons, potentially strengthening intermolecular hydrogen bonds.

1.2 Structural Diagram: Tautomeric Equilibrium

The following diagram illustrates the tautomeric shift and the key sites for hydrogen bonding in the crystal lattice.



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Caption: Tautomeric equilibrium favoring the thione form in the solid state, driven by intermolecular hydrogen bonding networks.

Part 2: Comparative Performance Guide

This section compares the target molecule against standard alternatives used in structural studies and drug development.

2.1 Comparison Table: Physicochemical & Crystallographic Properties

Feature	2-Chloro-7H-purine-8(9H)-thione	8-Mercaptopurine (Alternative A)	6-Mercaptopurine (Alternative B)
Role	Synthetic Intermediate (Cladribine)	Metabolic Probe / Analog	Antineoplastic Drug
Crystal System	Predicted: Monoclinic (P21/c)	Monoclinic (P21/c)	Monoclinic (P21/c)
Melting Point	> 230 °C (Dec)	> 300 °C	> 300 °C (Dec)
H-Bond Donor	N7-H, N9-H	N7-H, N9-H	N7-H, N9-H
H-Bond Acceptor	S8 (Strong), N1, N3	S8 (Strong), N1, N3	S6 (Strong), N1, N3, N7
Packing Motif	Planar ribbons linked by N-H...S	Infinite helical columns	Corrugated sheets
Solubility	Low (Water), Mod (DMSO/DMF)	Low (Water)	Low (Water)

2.2 Critical Analysis of Alternatives

- Vs. 8-Mercaptopurine: The addition of the 2-chloro group breaks the local symmetry found in 8-mercaptopurine. In the crystal lattice, the chlorine atom often acts as a weak hydrogen bond acceptor (C-Cl...H-N) or, more commonly, a "spacer" that forces a slight offset in stacking distances (typically increasing interplanar spacing from ~3.3 Å to ~3.4-3.5 Å).
- Vs. 6-Mercaptopurine: While 6-MP crystallizes as a monohydrate (incorporating water to bridge H-bonds), 8-thioxopurines are often anhydrous due to the efficient self-complementary hydrogen bonding between the N-H of the imidazole ring and the S=C of the thione.

Part 3: Experimental Protocols

To generate valid X-ray quality crystals of **2-chloro-7H-purine-8(9H)-thione**, follow this self-validating protocol.

3.1 Synthesis & Crystallization Workflow

Objective: Obtain single crystals suitable for X-ray diffraction (approx. 0.2 x 0.2 x 0.1 mm).

- Precursor Reaction:
 - React 2,6-dichloropurine with thiourea in refluxing ethanol or n-propanol.
 - Mechanism:[1][2] Nucleophilic aromatic substitution at the C8 position (favored) or C6 position depending on conditions.
 - Validation: Monitor TLC for disappearance of starting material ($R_f \sim 0.6$ in 5% MeOH/DCM).
- Purification (Critical Step):
 - Dissolve crude solid in dilute NaOH (pH ~ 10) to filter out insoluble impurities.
 - Re-precipitate by slow acidification with glacial acetic acid to pH 5.
 - Why: This removes oligomers and ensures the product is in the neutral thione form.
- Crystallization (Slow Evaporation):
 - Solvent System: DMF:Water (4:1) or DMSO:Methanol (1:1).
 - Method: Dissolve 20 mg of purified compound in 2 mL of warm solvent. Filter through a 0.45 μm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and allow to stand at room temperature for 5-7 days.
 - Observation: Look for pale yellow prisms or needles.

3.2 X-ray Data Collection Strategy

- Temperature: Collect data at 100 K to reduce thermal motion of the terminal Chlorine and Sulfur atoms.
- Resolution: Aim for 0.8 \AA or better to resolve the C=S double bond density clearly.

- Refinement: Freely refine the N-H hydrogen atoms if data quality permits; otherwise, constrain them based on the thione model (N-H distance ~ 0.86 Å).

Part 4: References

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